molecular formula C5H4IN3O3 B13094112 4-Iodo-6-methoxy-5-nitropyrimidine

4-Iodo-6-methoxy-5-nitropyrimidine

Cat. No.: B13094112
M. Wt: 281.01 g/mol
InChI Key: ZMAVAFLNZYDAKS-UHFFFAOYSA-N
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Description

4-Iodo-6-methoxy-5-nitropyrimidine (CAS: Not explicitly provided; molecular formula: C₅H₃IN₃O₃) is a halogenated pyrimidine derivative characterized by a nitro group at position 5, methoxy at position 6, and iodine at position 2. This compound serves as a critical intermediate in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. For instance, it reacts with trimethyl(tributylstannylethynyl)silane to form 4-trimethylsilylethynylpyrimidine, enabling efficient construction of pyrrolo[3,2-d]pyrimidine systems, which are valuable in medicinal chemistry for their structural resemblance to purine bases .

The iodine substituent enhances reactivity in coupling reactions compared to chloro or bromo analogs, making it a preferred substrate in heterocyclic synthesis. Its nitro group contributes to electron-deficient aromatic systems, facilitating nucleophilic substitutions or reductions for further functionalization.

Properties

Molecular Formula

C5H4IN3O3

Molecular Weight

281.01 g/mol

IUPAC Name

4-iodo-6-methoxy-5-nitropyrimidine

InChI

InChI=1S/C5H4IN3O3/c1-12-5-3(9(10)11)4(6)7-2-8-5/h2H,1H3

InChI Key

ZMAVAFLNZYDAKS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=N1)I)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Iodo-6-methoxy-5-nitropyrimidine typically involves the palladium-catalyzed cross-coupling reaction. One efficient method includes the reaction of this compound with trimethyl(tributylstannylethynyl)silane to form the corresponding 4-trimethylsilylethynylpyrimidine. This is followed by the construction of an annellated pyrrolo ring .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Iodo-6-methoxy-5-nitropyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Iodo-6-methoxy-5-nitropyrimidine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Iodo-6-methoxy-5-nitropyrimidine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom can undergo substitution reactions, while the nitro and methoxy groups can influence the compound’s reactivity and stability. The molecular targets and pathways involved in its biological activity are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key analogs of 4-Iodo-6-methoxy-5-nitropyrimidine include:

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity/Applications
4-Chloro-6-methoxy-5-nitropyrimidine C₅H₄ClN₃O₃ 189.56 Cl (position 4), NO₂ (position 5) Lower reactivity in cross-coupling; used in stepwise substitutions
4,6-Dichloro-2-methyl-5-nitropyrimidine C₅H₄Cl₂N₃O₂ 209.01 Cl (positions 4,6), CH₃ (position 2) Enhanced electrophilicity; limited in coupling reactions
5-Iodo-4-chloropyrimidine C₄H₂ClIN₂ 240.43 I (position 5), Cl (position 4) Dual halogenation allows selective functionalization
4-(Benzyloxy)-6-methyl-5-nitropyrimidin-2-amine C₁₂H₁₂N₄O₃ 260.25 Benzyloxy (position 4), NH₂ (position 2) Modified solubility; used in amine-directed syntheses

Physicochemical Properties

  • Solubility : The iodine substituent in this compound increases hydrophobicity (LogP ~1.8 estimated) compared to the chloro analog (LogP ~1.2), reducing aqueous solubility but enhancing organic-phase reactivity .
  • Synthetic Utility: The iodo derivative achieves higher yields (>80%) in Sonogashira couplings compared to chloro analogs (~60–70%), attributed to iodine’s superior leaving-group ability .

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